molecular formula C17H21N3O4S B4626653 1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(phenylsulfonyl)piperazine

1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(phenylsulfonyl)piperazine

Cat. No. B4626653
M. Wt: 363.4 g/mol
InChI Key: RPHIEGZJXJHKCJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(phenylsulfonyl)piperazine often involves multi-step synthetic routes. Such processes might start with the formation of the core piperazine structure, followed by functionalization with the appropriate sulfonyl and isoxazolyl groups. For instance, benzenesulfonamide compounds containing piperazine heterocycles have been synthesized and their structures optimized using density functional theory (DFT) methods, highlighting the intricate relationship between molecular structure and synthetic strategies (Xiao et al., 2022).

Molecular Structure Analysis

The molecular structure of compounds like 1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(phenylsulfonyl)piperazine can be comprehensively analyzed using techniques such as X-ray crystallography and DFT calculations. These analyses reveal the geometric conformation of the piperazine ring and the spatial arrangement of the sulfonyl and isoxazolyl substituents. The crystal structure of related compounds shows that the piperazine ring often adopts a chair conformation, which is crucial for understanding the compound's reactivity and interaction with biological targets (Xiao et al., 2022).

properties

IUPAC Name

[4-(benzenesulfonyl)piperazin-1-yl]-(3-ethyl-5-methyl-1,2-oxazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c1-3-15-16(13(2)24-18-15)17(21)19-9-11-20(12-10-19)25(22,23)14-7-5-4-6-8-14/h4-8H,3,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPHIEGZJXJHKCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Ethyl-5-methyl-1,2-oxazol-4-yl)[4-(phenylsulfonyl)piperazin-1-yl]methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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